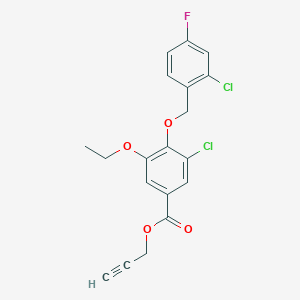
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a prop-2-yn-1-yl group, chlorinated and fluorinated benzyl groups, and an ethoxybenzoate moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Ethoxybenzoate Core: This step involves the esterification of 3-chloro-4-hydroxybenzoic acid with ethanol under acidic conditions to form the ethoxybenzoate core.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via a nucleophilic substitution reaction using propargyl bromide and a suitable base such as potassium carbonate.
Attachment of the Chlorinated and Fluorinated Benzyl Groups: This step involves the reaction of the ethoxybenzoate core with 2-chloro-4-fluorobenzyl chloride in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorinated and fluorinated benzyl groups can be reduced under suitable conditions to form dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dehalogenated benzyl derivatives.
Substitution: Formation of substituted benzoate derivatives with various nucleophiles.
科学研究应用
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-methylbenzyl)oxy)-5-ethoxybenzoate: Similar structure but with a methyl group instead of a fluorine atom.
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-bromobenzyl)oxy)-5-ethoxybenzoate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is unique due to the presence of both chlorine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the prop-2-yn-1-yl and ethoxybenzoate groups makes it a versatile compound for various applications.
属性
分子式 |
C19H15Cl2FO4 |
|---|---|
分子量 |
397.2 g/mol |
IUPAC 名称 |
prop-2-ynyl 3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C19H15Cl2FO4/c1-3-7-25-19(23)13-8-16(21)18(17(9-13)24-4-2)26-11-12-5-6-14(22)10-15(12)20/h1,5-6,8-10H,4,7,11H2,2H3 |
InChI 键 |
INNAGBLNXSTFGT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=C(C=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid](/img/structure/B13010374.png)
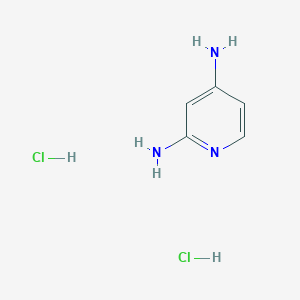
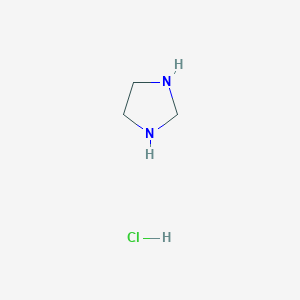
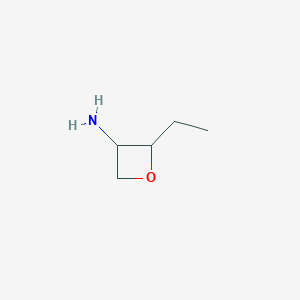
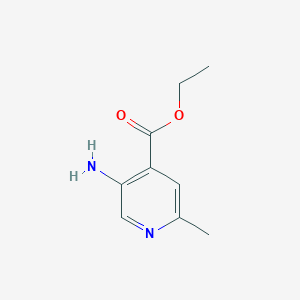
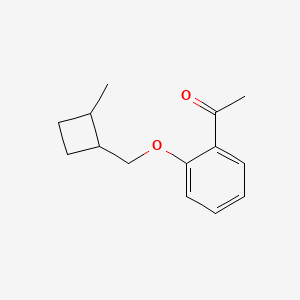

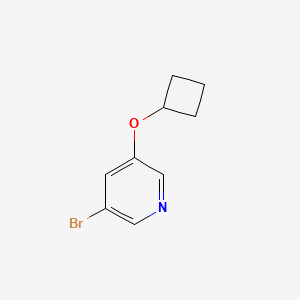
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
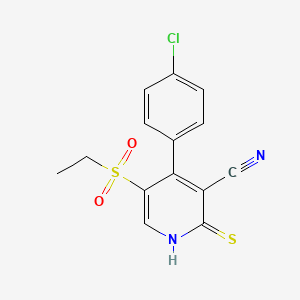
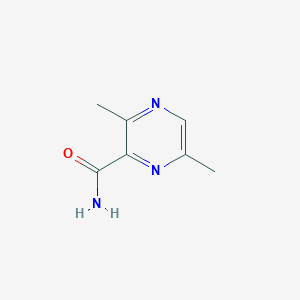
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)

![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)
